2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide, also known as FTI-277, is a small molecule inhibitor of farnesyltransferase. Farnesyltransferase is an enzyme that catalyzes the addition of a farnesyl lipid moiety to proteins, which is important for their proper localization and function within cells. Inhibition of farnesyltransferase has been shown to have therapeutic potential in various diseases, including cancer and progeria.
Scientific Research Applications
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions.
Anti-Cancer Properties: Certain thiophenes demonstrate anti-cancer activity by inhibiting cell growth or inducing apoptosis. Researchers investigate their mechanisms of action and explore their potential as chemotherapeutic agents.
Anti-Fungal Agents: Thiophenes have antifungal properties, which could be valuable in treating fungal infections.
Kinase Inhibition: Some thiophenes act as kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways. These compounds are relevant in cancer research and drug development.
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, potentially aiding in anxiety and psychiatric disorders.
Estrogen Receptor Modulation: Researchers study thiophenes as estrogen receptor modulators, which could impact hormone-related diseases.
Anti-Arrhythmic Activity: Certain thiophenes exhibit anti-arrhythmic effects, suggesting their potential in cardiovascular medicine.
Conclusion
The synthesis and characterization of novel thiophene derivatives continue to be an exciting area of research. Scientists explore their diverse applications, from drug development to material science, aiming to enhance therapeutic efficacy and advance scientific knowledge .
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that resides in the endoplasmic reticulum membrane . It is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction with the CDN-binding domain of the STING protein . This interaction activates the STING protein, which in turn triggers the IRF and NF-κB pathways .
properties
IUPAC Name |
2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h2-10H,11H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGTPVVTFFBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide |
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